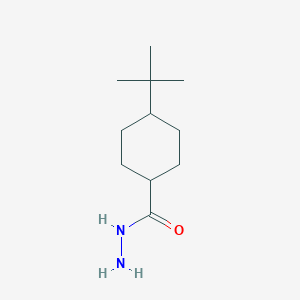

4-Tert-butylcyclohexanecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Tert-butylcyclohexanecarbohydrazide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by a tert-butyl group attached to a cyclohexane ring, which is further connected to a carbohydrazide functional group.

Métodos De Preparación

The synthesis of 4-Tert-butylcyclohexanecarbohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Análisis De Reacciones Químicas

4-Tert-butylcyclohexanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly documented.

Substitution: The carbohydrazide group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Aplicaciones Científicas De Investigación

4-Tert-butylcyclohexanecarbohydrazide is widely used in scientific research, particularly in:

Chemistry: It serves as a reagent in various organic synthesis reactions.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: While not intended for therapeutic use, it is utilized in research to understand biochemical pathways and potential drug interactions.

Industry: It finds applications in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Tert-butylcyclohexanecarbohydrazide involves its interaction with specific molecular targets, primarily through its carbohydrazide group. This functional group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets can vary depending on the specific application and experimental conditions .

Comparación Con Compuestos Similares

4-Tert-butylcyclohexanecarbohydrazide can be compared with other similar compounds, such as:

Cyclohexanecarbohydrazide: Lacks the tert-butyl group, making it less bulky and potentially less sterically hindered in reactions.

4-Tert-butylcyclohexanone: The precursor in the synthesis of this compound, which lacks the carbohydrazide group.

Cyclohexanone: A simpler ketone without the tert-butyl or carbohydrazide groups, used in various organic synthesis reactions.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.

Actividad Biológica

4-Tert-butylcyclohexanecarbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name: 4-tert-butylcyclohexane-1-carbohydrazide

- Molecular Formula: C11H22N2O

- Molecular Weight: 198.31 g/mol

Biological Activity Overview

This compound has been studied for various biological activities, including antibacterial effects, antioxidant properties, and potential applications in medicinal chemistry.

Antibacterial Activity

Research indicates that derivatives of 4-tert-butylcyclohexanone, from which this compound is derived, exhibit significant antibacterial properties. For instance:

- Bacteriostatic Effects: Compounds related to 4-tert-butylcyclohexanone demonstrated strong bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . These findings suggest that this compound may also possess similar antibacterial properties due to structural similarities.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Studies on related compounds indicate that they can inhibit oxidative stress markers and protect cellular integrity. For example:

- Oxidative Stress Inhibition: Compounds with similar tert-butyl groups have shown the ability to scavenge free radicals and reduce oxidative damage in cellular models .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on structurally related compounds:

- Membrane Integrity Disruption: The antibacterial activity observed in related compounds is associated with the disruption of bacterial membrane integrity, leading to cell lysis without causing hemolysis in mammalian cells .

- Inflammatory Pathway Modulation: Some studies suggest that compounds in this class may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .

Case Studies and Research Findings

- Antibacterial Efficacy Study:

- Oxidative Stress Reduction:

-

Potential Therapeutic Applications:

- Given its structural properties and biological activities, there is ongoing research into the use of this compound as a lead compound for developing new antibacterial agents or antioxidants in therapeutic settings.

Propiedades

IUPAC Name |

4-tert-butylcyclohexane-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKKVHHEACDWSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357044 |

Source

|

| Record name | 4-tert-butylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438531-50-1 |

Source

|

| Record name | 4-tert-butylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.